Acid Red 97

描述

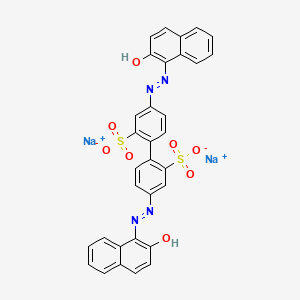

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22N4O8S2.2Na/c37-27-15-9-19-5-1-3-7-23(19)31(27)35-33-21-11-13-25(29(17-21)45(39,40)41)26-14-12-22(18-30(26)46(42,43)44)34-36-32-24-8-4-2-6-20(24)10-16-28(32)38;;/h1-18,37-38H,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEBMROGCIEFRX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5=C(C=CC6=CC=CC=C65)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20N4Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024419 | |

| Record name | C.I. Acid Red 97 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. acid red 97 is a red to dark red powder. Copper and iron dull color; iron to a greater extent. (NTP, 1992) | |

| Record name | C.I. ACID RED 97 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 10 mg/mL at 68 °F (NTP, 1992) | |

| Record name | C.I. ACID RED 97 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10169-02-5 | |

| Record name | C.I. ACID RED 97 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. 22890 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010169025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-bis[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Red 97 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,4'-bis(2-hydroxynaphthalen-1-ylazo)biphenyl-2,6'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID RED 97 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UJ772G61O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

greater than 572 °F (NTP, 1992) | |

| Record name | C.I. ACID RED 97 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Advanced Methodologies for Ar97 Degradation and Remediation

Physicochemical Degradation Approaches

Physicochemical treatment methods are at the forefront of efforts to break down AR97 into less harmful substances. These approaches utilize powerful chemical and physical processes to achieve high degradation efficiencies.

Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). openbiotechnologyjournal.com These radicals are powerful, non-selective oxidizing agents that can attack and decompose complex organic molecules like AR97. openbiotechnologyjournal.comphyschemres.org

The Electro-Fenton (EF) process is an electrochemical AOP that combines the principles of electrochemistry and the classic Fenton reaction. physchemres.org In this system, hydrogen peroxide (H₂O₂) is continuously generated at the cathode via the two-electron reduction of oxygen. This electro-generated H₂O₂ then reacts with a catalyst, typically ferrous ions (Fe²⁺), to produce hydroxyl radicals, which subsequently degrade the target pollutant. physchemres.org The EF process has demonstrated high efficiency in mineralizing AR97, converting the organic dye into simpler, non-toxic compounds. nih.govresearchgate.net

Advanced Oxidation Processes (AOPs)

Electro-Fenton Processes for AR97 Mineralization

Optimization of Operational Parameters (e.g., current, Fe²⁺ concentration, pH)

The efficiency of the Electro-Fenton process for AR97 degradation is highly dependent on key operational parameters. Research has identified optimal conditions to maximize mineralization. Studies have shown that an applied current of 300 mA and a ferrous ion (Fe²⁺) concentration of 0.2 mM are optimal for the degradation of AR97. nih.govresearchgate.netresearchgate.net Higher catalyst concentrations can have a detrimental effect due to scavenging reactions between excess Fe²⁺ and hydroxyl radicals. The process is most effective in an acidic medium, with experiments typically conducted at a pH of 3.0.

| Parameter | Optimal Value |

|---|---|

| Applied Current | 300 mA nih.govresearchgate.netresearchgate.net |

| Fe²⁺ Concentration | 0.2 mM nih.govresearchgate.netresearchgate.net |

| pH | 3.0 |

Identification of Degradation Intermediates and End-Products (e.g., carboxylic acids, inorganic ions)

During the Electro-Fenton treatment, the complex AR97 molecule is broken down into a series of smaller intermediate compounds before complete mineralization. Gas chromatography/mass spectrometry (GC/MS) analysis has identified several aromatic intermediates. nih.govresearchgate.net As the degradation progresses, these aromatic structures are cleaved, leading to the formation of short-chain carboxylic acids and inorganic ions. nih.govresearchgate.net Ultimately, under optimal conditions, the process can achieve near-complete mineralization, converting the organic carbon in the dye into carbon dioxide (CO₂) and water (H₂O). researchgate.netresearchgate.net Studies have reported mineralization rates of 70% after 3 hours and up to 95% after 5 hours of treatment. nih.govresearchgate.netresearchgate.net

| Identified Degradation Intermediates of Acid Red 97 |

|---|

| 1,2-naphthalenediol nih.govresearchgate.net |

| 1,1'-biphenyl-4-amino-4-ol nih.govresearchgate.net |

| 2-naphthalenol diazonium nih.govresearchgate.net |

| 2-naphthalenol nih.govresearchgate.net |

| 2,3-dihydroxy-1,4-naphthalenedion nih.govresearchgate.net |

| Phthalic anhydride (B1165640) nih.govresearchgate.net |

| 1,2-benzenedicarboxylic acid nih.govresearchgate.net |

| Phthaldehyde nih.govresearchgate.net |

| 3-hydroxy-1,2-benzenedicarboxylic acid nih.govresearchgate.net |

| 4-amino-benzoic acid nih.govresearchgate.net |

| 2-formyl-benzoic acid nih.govresearchgate.net |

Mechanistic Studies of Hydroxyl Radical Formation and Azo Bond Cleavage

The degradation mechanism in the Electro-Fenton process is initiated by the powerful hydroxyl radical (•OH). physchemres.org Mechanistic studies indicate that the primary point of attack on the AR97 molecule is the azo bond (-N=N-). researchgate.netresearchgate.net The hydroxyl radicals cleave this chromophoric group, which is responsible for the dye's color, leading to rapid decolorization. researchgate.net Following the initial azo bond cleavage, the radicals attack the resulting aromatic rings, breaking them open. researchgate.netresearchgate.net This ring cleavage leads to the formation of the various identified intermediates, which are subsequently oxidized into simpler carboxylic acids and finally mineralized to CO₂ and H₂O. researchgate.net

Wet oxidation (WO) is a high-temperature and high-pressure process that uses an oxidizing agent to break down organic pollutants in an aqueous environment. The effectiveness of this technique for AR97 degradation has been evaluated using various oxidants, including molecular oxygen, periodate (B1199274), persulfate, bromate (B103136), and hydrogen peroxide. nih.govresearchgate.net

Research comparing these oxidants found that periodate was the most effective for mineralizing AR97. nih.govresearchgate.net The process efficiency is significantly influenced by temperature. For instance, using 5 mM of periodate, the decolorization of AR97 reached 88% at 150°C and 98% at 200°C within the first minute of treatment. nih.govresearchgate.net The total organic carbon (TOC) removal, indicating mineralization, also showed a strong temperature dependence, reaching 60% and 80% at 150°C and 200°C, respectively. nih.govresearchgate.net In contrast, other oxidants like bromate and persulfate showed lower TOC removal efficiencies under similar conditions.

| Temperature | Decolorization (after 1 min) | TOC Removal |

|---|---|---|

| 150°C | 88% | 60% |

| 200°C | 98% | 80% |

Wet Oxidation Techniques for AR97 Degradation

Comparison of Oxidants

The degradation of this compound (AR97) has been investigated using various oxidants in wet oxidation systems, including molecular oxygen, periodate, persulfate, bromate, and hydrogen peroxide. nih.gov Studies comparing these oxidants have found that their effectiveness in both decolorization and mineralization (Total Organic Carbon removal) varies significantly.

Periodate has been identified as a particularly effective oxidant for AR97 degradation. nih.govresearchgate.net At equal initial concentrations, mineralization of AR97 was more effective with periodate compared to other oxidants. nih.gov Persulfate was also found to be a highly effective oxidant for the decolorization of AR97 in a wet oxidant system. The efficiency of these oxidants in removing Total Organic Carbon (TOC) from the AR97 solution was found to follow the order: bromate < persulfate < periodate. While bromate only achieved a 30% TOC removal at 200°C, periodate reached 78%.

Table 1: Comparison of Oxidant Efficiency in AR97 Degradation

| Oxidant | Temperature (°C) | Decolorization % (Time) | TOC Removal % (Time) |

|---|---|---|---|

| Periodate (5 mM) | 150 | 88% (1 min) researchgate.net | 60% nih.gov |

| Periodate (5 mM) | 200 | 98% (1 min) researchgate.net | 80% nih.gov |

| Hydrogen Peroxide (116 mM) | 150 | ~100% (5 min) | 67% (60 min, as wet air oxidation) |

| Hydrogen Peroxide (5 mM) | 200 | Not specified | 29% (60 min) |

| Bromate | 200 | Not specified | 30% |

| Persulfate | 200 | Not specified | Less than 78% |

Influence of Temperature on Decolorization and Total Organic Carbon Removal

Temperature plays a crucial role in the degradation of AR97, significantly influencing both the rate of decolorization and the efficiency of Total Organic Carbon (TOC) removal. nih.gov An increase in temperature generally leads to a higher degradation rate of AR97. researchgate.net

In wet oxidation systems, elevating the temperature enhances the performance of various oxidants. For instance, with periodate as the oxidant, increasing the temperature from 150°C to 200°C resulted in a jump in decolorization from 88% to 98% within the first minute of treatment. researchgate.net Similarly, the TOC removal efficiency increased from 60% to 80% under the same conditions. nih.govresearchgate.net

The effect of temperature is also pronounced in wet air oxidation systems. At 100°C, only about 7% of TOC was removed, but this increased to 38% at 150°C and 67% at 200°C. With hydrogen peroxide, TOC removal efficiencies were 65%, 80%, and 95% at 100, 150, and 200°C, respectively, after one hour. This positive correlation between temperature and degradation efficiency is attributed to the thermal decomposition of oxidants, which forms highly reactive radicals that attack the dye molecules more effectively at higher temperatures. researchgate.net

Table 2: Effect of Temperature on AR97 Degradation with Periodate (5 mM)

| Temperature (°C) | Decolorization Percentage (1 min) | TOC Removal Percentage |

|---|---|---|

| 150 | 88% researchgate.net | 60% nih.gov |

| 200 | 98% researchgate.net | 80% nih.gov |

Photocatalytic Degradation of AR97

Application of Semiconductor Catalysts

Semiconductor catalysts are widely used in the photocatalytic degradation of organic dyes like AR97. Among the various semiconductors, titanium dioxide (TiO₂) and zinc oxide (ZnO) have been extensively studied due to their chemical stability, low cost, and non-toxic nature. nih.govresearchgate.net Nanoparticles of these materials, such as SnO₂/TiO₂ and ZnO, are employed to facilitate the degradation process under irradiation. researchgate.netijeas.org

The general mechanism involves the generation of electron-hole pairs when the semiconductor absorbs light energy. mdpi.com These charge carriers then react with water and oxygen to produce highly reactive species, such as hydroxyl radicals, which are powerful oxidizing agents capable of breaking down the complex structure of dye molecules into simpler, less harmful compounds. mdpi.comunlv.edu Studies have shown that both TiO₂ and ZnO nanoparticles can be effective photocatalysts for the degradation of various textile dyes. researchgate.netijeas.org The efficiency of these catalysts can be influenced by their crystalline structure, with the anatase phase of TiO₂ often showing improved performance. nih.gov

Factors Influencing Photocatalytic Efficiency

Several operational parameters significantly affect the efficiency of the photocatalytic degradation of AR97. These include the initial dye concentration, catalyst concentration, and the pH of the solution. ijirset.comresearchgate.net

Initial Dye Concentration: Generally, the percentage of degradation decreases as the initial dye concentration increases. ijesi.org This is because at higher concentrations, more dye molecules are adsorbed on the catalyst surface, which can reduce the penetration of light to the catalyst, thereby lowering the rate of hydroxyl radical formation. unlv.edu

Catalyst Concentration: Increasing the amount of catalyst generally enhances the rate of photodegradation up to an optimal point. ijesi.org This is due to the increased number of active sites available for the reaction. ijesi.org However, an excessive amount of catalyst can lead to a turbid solution, which blocks light penetration and can cause the nanoparticles to aggregate, reducing the effective surface area. ijesi.orgresearchgate.net

pH: The pH of the solution is a critical factor as it affects the surface charge of the photocatalyst and the speciation of the dye molecules. unlv.eduijesi.org For anionic dyes like AR97, acidic conditions are often more favorable for adsorption onto the positively charged surface of catalysts like TiO₂ (below its isoelectric point), leading to higher degradation rates. unlv.eduijesi.org

Kinetic Modeling of Photocatalytic Processes

The kinetics of the photocatalytic degradation of azo dyes, including those similar to AR97, are often described by pseudo-first-order kinetic models. ijirset.comresearchgate.net This model assumes that the rate of degradation is directly proportional to the concentration of the dye. researchgate.net The Langmuir-Hinshelwood model is also frequently applied to describe the relationship between the initial degradation rate and the initial concentration of the organic pollutant. rsc.org

Kinetic studies are essential for understanding the underlying mechanisms of the photocatalytic process and for optimizing the reaction conditions. researchgate.net The rate of degradation can be influenced by various factors, and kinetic modeling helps to quantify these effects. researchgate.netrsc.org For many organic dyes, the experimental data fit well with a pseudo-first-order model, indicating that this is a suitable framework for analyzing the degradation of AR97. nih.govresearchgate.net

Combined Adsorption and Photocatalysis Systems

The activated carbon first adsorbs the dye molecules from the solution, concentrating them around the photocatalyst particles. doi.orgnih.gov This increased local concentration of the dye on the catalyst surface facilitates a more efficient photocatalytic degradation process upon irradiation. nih.gov The adsorbent can also act as an electron acceptor, which helps to reduce the recombination of electron-hole pairs in the photocatalyst, thereby increasing the quantum yield of the photocatalytic reaction. nih.gov This combined approach has been shown to be more effective for the removal of organic pollutants compared to using either adsorption or photocatalysis alone. doi.org

Adsorption-Based Removal Strategies

Adsorption is a surface phenomenon where molecules of a substance (adsorbate) accumulate on the surface of a solid or a liquid (adsorbent). In the context of wastewater treatment, this process involves the binding of dye molecules to the surface of an adsorbent material. The effectiveness of adsorption depends on several factors, including the properties of the adsorbent (e.g., surface area, porosity, surface chemistry), the characteristics of the dye molecule (e.g., size, charge, polarity), and the operational conditions of the process (e.g., pH, temperature, contact time).

A wide array of materials, both naturally occurring and synthetically modified, have been investigated for their potential to adsorb AR97. These materials are often abundant, inexpensive, and environmentally friendly, making them attractive alternatives to conventional adsorbents like activated carbon.

Natural clays, with their layered structures and significant surface areas, have demonstrated considerable potential as adsorbents for dyes. A study on Yemen natural clay investigated its capacity to adsorb AR97 from aqueous solutions. jjeci.net The research found that the adsorption capacity of the clay for AR97 decreases with increasing temperature and particle size. jjeci.net The maximum adsorption capacity of Yemen natural clay for AR97 was determined to be 196.7 mg/g. jjeci.net The thermodynamic parameters indicated that the adsorption process is spontaneous and exothermic. jjeci.net The study concluded that Yemen natural clay is an effective and low-cost adsorbent for the removal of AR97. jjeci.net

Table 1: Adsorption Parameters for AR97 Removal by Yemen Natural Clay

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Optimal Temperature | Optimal pH | Kinetic Model | Isotherm Model |

| Yemen Natural Clay | 196.7 jjeci.net | Lower temperatures favored jjeci.net | Not specified | Not specified | Freundlich and Sips jjeci.net |

Agricultural byproducts represent a vast and renewable resource for the production of low-cost adsorbents. Their lignocellulosic composition provides a framework that can be physically or chemically modified to enhance adsorption capabilities.

Walnut Shell: Research has shown that walnut shells can be effectively used for the adsorption of AR97. sid.ir A study focusing on this application revealed that 73.33% of AR97 could be removed from a 50 mg/L solution under optimized conditions. sid.ir The adsorption process was found to be spontaneous and exothermic, following pseudo-second-order kinetics. sid.ir The equilibrium data were best described by the Freundlich isotherm model. sid.ir

Soybean Meal: Soybean meal, a byproduct of soybean oil extraction, has also been explored as a potential adsorbent for acidic dyes. redalyc.org Studies have demonstrated its ability to remove various acid dyes from aqueous solutions, with removal efficiencies ranging from 74% to 99% depending on the specific dye and treatment conditions. redalyc.org While direct quantitative data for AR97 adsorption by soybean meal is limited, the results for other acid dyes suggest its potential as an effective adsorbent for this class of compounds. redalyc.org

Pecan Nutshells Biochar: Biochar, a carbon-rich material produced through the pyrolysis of biomass, has emerged as a promising adsorbent. While specific studies on AR97 adsorption by pecan nutshell biochar are not readily available, research on the removal of other reactive dyes, such as Reactive Red 141, has shown a maximum adsorption capacity of approximately 130 mg/g. daneshyari.comresearchgate.net Another study on the removal of Congo Red by pecan shell-derived biochar reported an adsorption capacity of 130.48 mg/g. nih.gov These findings indicate the potential of pecan nutshell biochar as an effective adsorbent for anionic dyes like AR97.

Rice Husk Ash: Rice husk ash, a waste product from rice milling, has been investigated as an adsorbent for various dyes. Studies have shown its effectiveness in removing acid dyes from aqueous solutions. While specific data on AR97 is scarce, the performance with other acid dyes suggests its viability as a low-cost adsorbent. Functionalization of rice husk ash with amine groups has been shown to significantly enhance its adsorption capacity for acid dyes. tci-thaijo.org

Table 2: Adsorption Performance of Agricultural Wastes for Dye Removal

| Adsorbent | Target Dye | Maximum Removal (%) | Maximum Adsorption Capacity (mg/g) | Optimal pH | Kinetic Model | Isotherm Model |

| Walnut Shell | This compound | 73.33 sid.ir | Not specified | Not specified | Pseudo-second-order sid.ir | Freundlich sid.ir |

| Soybean Meal | Acid Dyes | 74-99 redalyc.org | Not specified | 4-6 redalyc.org | Not specified | Not specified |

| Pecan Nutshells Biochar | Reactive Red 141 | 85 researchgate.net | ~130 daneshyari.comresearchgate.net | 3 researchgate.net | Pseudo-second-order researchgate.net | Freundlich researchgate.net |

| Pecan Nutshells Biochar | Congo Red | Not specified | 130.48 nih.gov | Not specified | Pseudo-second-order nih.gov | Langmuir nih.gov |

| Rice Husk Ash | Acid Dyes | Not specified | Not specified | Acidic | Not specified | Freundlich, Langmuir |

Protein-based materials, derived from sources such as tannery wastes, offer a unique set of functional groups that can be exploited for dye adsorption.

Gelatin-Based Aerogel: An innovative approach involves the conversion of untanned proteinaceous solid wastes from tanneries into a gelatin-based aerogel (G-Aerogel). ascelibrary.comresearchgate.net This biomaterial has been successfully applied for the removal of AR97 from water. ascelibrary.comresearchgate.net The maximum adsorption capacity of the G-Aerogel for AR97 was found to be approximately 196 mg/g. ascelibrary.comresearchgate.net The adsorption process was most effective at a pH of 3 and followed the pseudo-second-order kinetic model. ascelibrary.comresearchgate.net The Langmuir isotherm model best described the adsorption equilibrium, and thermodynamic studies revealed the process to be exothermic and spontaneous. ascelibrary.comresearchgate.net

Table 3: Adsorption Characteristics of Gelatin-Based Aerogel for AR97 Removal

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Optimal pH | Contact Time (h) | Kinetic Model | Isotherm Model |

| Gelatin-Based Aerogel | ~196 ascelibrary.comresearchgate.net | 3 ascelibrary.comresearchgate.net | ~4 ascelibrary.comresearchgate.net | Pseudo-second-order ascelibrary.comresearchgate.net | Langmuir ascelibrary.comresearchgate.net |

Industrial residues, such as those from the extraction of semi-precious rocks, can be repurposed as valuable adsorbents.

Volcanic Rock Powder: Residues of volcanic rock powder have been investigated as a precursor for the synthesis of adsorbents for the removal of dyes, including AR97. nih.govresearchgate.net Studies have shown that alkaline fusion of the volcanic rock powder enhances its adsorption capabilities. nih.govnih.gov While specific adsorption capacity values for AR97 are not detailed, the material demonstrated high removal percentages for other acid dyes, such as Acid Green 16, with an adsorption capacity of 49.1 mg/g and a removal percentage of 97.6%. nih.gov This suggests that modified volcanic rock powder is a promising adsorbent for AR97. nih.gov

Table 4: Adsorption Performance of Modified Volcanic Rock Powder for Acid Dye Removal

| Adsorbent | Target Dye | Adsorption Capacity (mg/g) | Removal (%) | Optimal Synthesis Temperature (°C) |

| Alkaline Fused Volcanic Rock Powder | Acid Green 16 | 49.1 nih.gov | 97.6 nih.gov | 550 nih.gov |

Sludge generated from drinking water treatment plants presents a disposal challenge, and its valorization as an adsorbent is an environmentally beneficial solution.

Drinking Water Treatment Sludge (DWTS): Dried drinking water treatment sludge has been effectively utilized for the removal of AR97 from aqueous solutions. bohrium.com The sludge, primarily composed of aluminum and silicon, possesses a mesoporous structure. bohrium.com Research has demonstrated that the adsorption of AR97 onto DWTS follows the Langmuir isotherm model, with a maximum adsorption capacity of 135.13 mg/g. bohrium.com The adsorption process is spontaneous and exothermic. bohrium.com These findings highlight the potential of DWTS as a low-cost and effective adsorbent for AR97 remediation. bohrium.com

Table 5: Adsorption Parameters for AR97 Removal by Drinking Water Treatment Sludge

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Kinetic Model | Isotherm Model | Thermodynamic Nature |

| Drinking Water Treatment Sludge | 135.13 bohrium.com | Pseudo-second-order bohrium.com | Langmuir bohrium.com | Spontaneous, Exothermic bohrium.com |

Synthesis and Characterization of Novel Adsorbent Materials

The development of innovative adsorbents with tailored properties is a cornerstone of modern wastewater treatment research. This section explores the synthesis and key characteristics of three distinct classes of materials engineered for the removal of this compound: graphene oxide-based hydrogels, hydrocalumite, and advanced nanocomposites.

Graphene Oxide-Based Nanohybrid Biopolymeric Hydrogels (e.g., GO/CS–PVA, GO/starch–PVA, GO/agar (B569324)–PVA)

Graphene oxide (GO) has been integrated into biopolymeric hydrogel matrices to create advanced adsorbents for dye removal. A study detailed the synthesis of nanohybrid biopolymeric hydrogels using chitosan (B1678972) (CS), starch, and agar in conjunction with polyvinyl alcohol (PVA) and GO. The synthesis of GO was achieved using the modified Hummer's method. iwaponline.com

For the GO/CS–PVA hydrogel, chitosan flakes and GO were dispersed in a dilute acetic acid solution and heated. A separate PVA solution was prepared and then combined with the GO/CS mixture. This final solution was stirred to ensure homogeneity and then heated in petri dishes to form the hydrogel. Similar methodologies were employed for the synthesis of GO/starch–PVA and GO/agar–PVA hydrogels. iwaponline.com

Characterization of these hydrogels was performed using various analytical techniques. X-ray diffraction (XRD) analysis confirmed the successful formation of the composite hydrogels. researchgate.net The performance of these hydrogels in removing this compound was evaluated under various conditions, including pH, adsorbent dosage, contact time, and dye concentration. The optimal pH for AR97 removal was found to be 3 for GO/CS–PVA (8.251 mg/g), 2 for GO/starch–PVA (7.437 mg/g), and 3 for GO/agar–PVA (6.142 mg/g). iwaponline.com

Hydrocalumite (Ca-Al-Cl type LDH)

Hydrocalumite, a calcium-aluminum layered double hydroxide (B78521) (LDH) with the general formula [CaAl(OH)]A ·nHO, has demonstrated significant potential for the removal of anionic dyes like this compound. researchgate.net The synthesis of hydrocalumite (Ca-Al-Cl type LDH) can be achieved through a co-precipitation procedure at a constant pH. researchgate.net This method involves the controlled addition of a solution containing calcium and aluminum salts to a basic solution, leading to the precipitation of the layered double hydroxide structure. mdpi.comup.ac.za

The synthesized hydrocalumite is characterized by its layered structure, with positively charged layers of calcium and aluminum hydroxides and an interlayer region containing chloride anions and water molecules. mdpi.com This structure is crucial for its ability to adsorb anionic dye molecules. Characterization techniques such as Fourier-transform infrared (FTIR) spectroscopy, X-ray powder diffraction (XRD), and scanning electron microscopy (SEM) are used to confirm the structure and morphology of the synthesized hydrocalumite. researchgate.net Studies have shown that hydrocalumite exhibits exceptional efficiency for AR97 dye adsorption, with a maximum adsorption capacity of 1126.62 mg/g. researchgate.net

Nanocomposites (e.g., POT‐PVP/MgF/CS‐OXSWCNTs NCs)

Advanced nanocomposites represent another promising avenue for the effective removal of acid dyes. One such example is a nanocomposite composed of poly(o‐toluidine)‐polyvinylpyrrolidone copolymer submerged with MgFe₂O₄/chitosan-oxidized single-wall carbon nanotubes (POT‐PVP/MgF/CS‐OXSWCNTs NCs). The synthesis of this complex nanocomposite is a multi-step process. researchgate.net

Initially, MgFe₂O₄ nanoparticles (MgF NPs) are synthesized. Concurrently, chitosan is cross-linked with oxidized single-wall carbon nanotubes (OXSWCNTs) to form CS-OXSWCNTs. Finally, a poly(o‐toluidine)‐polyvinylpyrrolidone (POT-PVP) copolymer is used to coat the MgF NPs and CS-OXSWCNTs, resulting in the final nanocomposite structure. researchgate.net

The successful synthesis and structural integrity of the nanocomposite are verified through various characterization techniques, including X-ray diffraction (XRD) and Fourier-transform infrared (FTIR) spectroscopy. These analyses confirm the interaction between the different components of the nanocomposite. researchgate.net This material has been shown to be effective in the removal of acid red dyes from aqueous solutions. researchgate.net

Adsorption Isotherm and Kinetic Modeling

To understand the adsorption mechanism and the efficiency of the adsorbent-adsorbate system, the experimental data are often analyzed using various isotherm and kinetic models. These models provide valuable insights into the nature of the adsorption process, whether it is monolayer or multilayer, physical or chemical, and the rate at which adsorption occurs.

Isotherm Models (e.g., Langmuir, Freundlich, Temkin, Redlich-Peterson, Sips)

Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed onto the adsorbent at a constant temperature. Several models are used to fit the experimental data:

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. scielo.br

Freundlich Isotherm: This empirical model is applicable to multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. scielo.br

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. scielo.br

Redlich-Peterson Isotherm: This is a hybrid three-parameter model that incorporates the features of both the Langmuir and Freundlich isotherms. It can be applied in either homogeneous or heterogeneous systems. scielo.br

Sips Isotherm: This is another three-parameter model that is a combination of the Langmuir and Freundlich models. At low adsorbate concentrations, it reduces to the Freundlich isotherm, while at high concentrations, it predicts a monolayer adsorption capacity characteristic of the Langmuir isotherm.

The following table summarizes the isotherm parameters for the adsorption of this compound on Graphene Oxide-Based Nanohybrid Biopolymeric Hydrogels.

| Isotherm Model | Parameters | Adsorbent | ||

|---|---|---|---|---|

| GO/CS–PVA | GO/starch–PVA | GO/agar–PVA | ||

| Langmuir | qm (mg/g) | 15.45 | 14.02 | 11.42 |

| KL (L/mg) | 0.48 | 0.55 | 0.62 | |

| Freundlich | KF ((mg/g)(L/mg)1/n) | 5.01 | 4.89 | 4.63 |

| n | 2.15 | 2.41 | 2.59 | |

| Temkin | B | 3.54 | 3.41 | 2.99 |

| A (L/g) | 2.87 | 3.12 | 3.45 |

Data sourced from a study on the synthesis and utilization of graphene oxide-based nanohybrid biopolymeric hydrogels for dye wastewater purification. iwaponline.com

Kinetic Models (e.g., pseudo-first-order, pseudo-second-order)

Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent. The two most commonly used models are:

Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of unoccupied sites. phytopharmajournal.com

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. nih.gov

The kinetic parameters for the adsorption of this compound on Graphene Oxide-Based Nanohybrid Biopolymeric Hydrogels are presented in the table below.

| Kinetic Model | Parameters | Adsorbent | ||

|---|---|---|---|---|

| GO/CS–PVA | GO/starch–PVA | GO/agar–PVA | ||

| Pseudo-first order | k1 (L/min) | -0.03 | -0.04 | -0.009 |

| qe exp (mg/g) | 8.25 | 7.73 | 6.14 | |

| qe cal (mg/g) | 4.47 | 5.62 | 1.56 | |

| Pseudo-second order | k2 (g/mg.min) | 0.015 | 0.018 | 0.021 |

| qe exp (mg/g) | 8.25 | 7.73 | 6.14 | |

| qe cal (mg/g) | 8.92 | 8.13 | 6.45 |

Data sourced from a study on the synthesis and utilization of graphene oxide-based nanohybrid biopolymeric hydrogels for dye wastewater purification. iwaponline.com

For hydrocalumite, studies have shown that the pseudo-second-order model is more effective in explaining the adsorption kinetics of AR97, with equilibrium being achieved after 20 minutes of contact time. researchgate.net

Thermodynamic Analysis of Adsorption Processes

The thermodynamic feasibility and nature of the adsorption of this compound (AR97) onto various adsorbents are evaluated through key parameters: Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These parameters provide insight into the spontaneity, thermal nature, and randomness of the adsorption process at the solid-liquid interface.

Negative values of Gibbs free energy (ΔG°) indicate that the adsorption process is spontaneous. For instance, studies on the adsorption of AR97 onto Yemen natural clay and gelatin-based aerogel reported negative ΔG° values, confirming the spontaneous nature of the adsorption. researchgate.net The enthalpy change (ΔH°) reveals whether the process is exothermic (releases heat) or endothermic (absorbs heat). A negative ΔH° value, as seen in the adsorption of AR97 onto walnut shells and Yemen natural clay, signifies an exothermic process, which is typically favored at lower temperatures. jjeci.netresearchgate.net Conversely, a positive ΔH° would indicate an endothermic reaction. researchgate.net

The entropy change (ΔS°) describes the change in randomness at the adsorbent-solution interface. A positive ΔS° suggests increased disorder during the adsorption process. researchgate.net The analysis of these thermodynamic constants is crucial for understanding the driving forces behind the adsorption of AR97 and for optimizing conditions for its removal from aqueous solutions.

Table 1: Thermodynamic Parameters for AR97 Adsorption onto Various Adsorbents

| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Adsorption Nature | Source(s) |

|---|---|---|---|---|---|

| Yemen Natural Clay | Negative values | -20.5 | - | Spontaneous, Exothermic | researchgate.netjjeci.net |

| Gelatin-based Aerogel | Negative values | Negative value | - | Spontaneous, Exothermic | researchgate.net |

| Walnut Shell | Negative values | Negative value | Positive value | Spontaneous, Exothermic | researchgate.net |

| Cross-linked PAF/Fe₃O₄@SiO₂-NH₂ | Negative values | Negative value | Positive value | Spontaneous, Exothermic | tandfonline.com |

| Beauveria bassiana Spore Waste | Negative values | Negative value | - | Spontaneous, Exothermic | nih.gov |

Reusability and Regeneration of Adsorbents

For an adsorption process to be economically viable and sustainable, the regeneration and reusability of the adsorbent are critical factors. acs.org The ability to desorb the dye and restore the adsorbent's capacity allows for multiple cycles of use, reducing operational costs and minimizing secondary waste generation. researchgate.net

The regeneration process typically involves washing the dye-saturated adsorbent with an eluting agent to release the adsorbed AR97 molecules. researchgate.net The choice of eluent depends on the mechanism of adsorption. acs.org For dyes like AR97, where adsorption is often pH-dependent and influenced by electrostatic interactions, altering the pH can be an effective regeneration strategy. iwaponline.com Using alkaline solutions, such as sodium hydroxide (NaOH), can increase the number of hydroxyl ions (OH⁻), which compete with the anionic dye molecules for adsorption sites, thereby facilitating desorption. iwaponline.comrsc.org

Studies have demonstrated that various adsorbents can be successfully regenerated and reused for multiple cycles. For example, gelatin-based aerogel used for AR97 removal has been shown to be reusable several times. researchgate.net The efficiency of regeneration is a key performance indicator, with the goal of maintaining a high adsorption capacity over consecutive cycles. rsc.org While chemical regeneration is common, other methods like photocatalytic and biological regeneration are also being explored to reuse spent adsorbents without causing weight loss to the material. rsc.org

Table 2: Regeneration and Reusability of Adsorbents for Dye Removal

| Adsorbent Type | Regeneration Method/Eluent | Key Findings | Source(s) |

|---|---|---|---|

| Clay-based Adsorbents | Altering solution pH (e.g., using NaOH, HCl) | Efficiency can be retained by changing the pH to facilitate desorption. | rsc.org |

| Gelatin-based Aerogel | Not specified | Demonstrated to be reusable for several adsorption cycles for AR97. | researchgate.net |

| Biopolymeric Adsorbents | Acids, bases, salts, organic solvents | The choice of eluent depends on the adsorbent-adsorbate interaction. | acs.org |

| Acid-activated Bentonite | Alkaline solution | Low adsorption at high pH suggests that alkaline solutions can be effective for desorption. | iwaponline.com |

Biological Treatment and Bioremediation of AR97

Biological treatment methods offer an eco-friendly and cost-effective alternative to physicochemical processes for the degradation of azo dyes like this compound. These approaches utilize the metabolic capabilities of microorganisms, including bacteria, fungi, and their enzymes, to break down the complex dye structures into simpler, less toxic compounds. ijcmas.com

Microbial Degradation of Azo Dyes

Microbial degradation involves the use of living microorganisms to decolorize and mineralize azo dyes. nih.gov This can occur through various mechanisms, including biosorption onto the cell biomass or, more effectively, through enzymatic breakdown of the dye molecule. nih.gov The process often involves an initial anaerobic step where the characteristic azo bond (–N=N–) is cleaved, followed by an aerobic step to degrade the resulting aromatic amines. ijcmas.com

Bacteria are widely favored for dye degradation due to their rapid growth and adaptability to various environmental conditions. nih.gov A number of bacterial strains have been identified for their ability to decolorize azo dyes. The decolorization process is typically initiated by the reductive cleavage of the azo bond. researchgate.net

Several bacterial species have proven effective in this role. For instance, Acinetobacter radioresistens has been specifically identified for its ability to degrade Acid Red. researchgate.net Other potent bacterial genera include Pseudomonas, Bacillus, Enterobacter, and Proteus. biotech-asia.org Often, a consortium of different bacterial strains is more effective than a single pure culture, as the different species can work synergistically to break down the dye and its intermediate products. biotechrep.ir

Table 3: Examples of Bacterial Strains Involved in Azo Dye Decolorization

| Bacterial Strain / Consortium | Target Dye(s) | Key Findings | Source(s) |

|---|---|---|---|

| Acinetobacter radioresistens | Acid Red | Effectively degrades the dye through the action of azoreductase. | researchgate.net |

| Pseudomonas sp. | Azo dyes | Commonly cited for its ability to decolorize various azo dyes. | biotech-asia.org |

| Bacillus sp. | Azo dyes (e.g., Congo Red) | Capable of effectively degrading and assimilating Congo Red. | researchgate.net |

| Bacterial Consortium (e.g., Proteus, Pseudomonas, Acinetobacter) | Methyl Red, Carbol Fuchsin | A mixed culture showed higher decolorization efficiency (96-100%) compared to individual strains. | |

| Bacterial Consortium (e.g., Shewanella, Aeromonas) | Reactive Red 120 | A consortium of three isolates achieved the most effective decolorization rate. | biotechrep.ir |

Fungi, particularly filamentous fungi, are also potent agents for dye remediation. nih.gov The entomopathogenic fungus Beauveria bassiana has been investigated for its application in treating dye-laden wastewater. nih.govnih.gov Research has shown that waste biomass from Beauveria bassiana spores can be effectively used as a biosorbent for the removal of this compound from aqueous solutions. nih.govresearchgate.net

The fungal biomass possesses various functional groups on its surface that can bind with dye molecules, leading to their removal from the water. researchgate.net Studies have demonstrated high removal percentages for various industrial dyes by B. bassiana. researchgate.net The adsorption process using B. bassiana spore waste for AR97 was found to be spontaneous and exothermic, with an optimal removal achieved at an acidic pH of 2.0. nih.gov This highlights the potential of using fungal waste from fermentation processes as a low-cost adsorbent for dye remediation.

The microbial degradation of azo dyes is mediated by specific enzymes that catalyze the breakdown of the dye structure. ijcmas.com These enzymes can be intracellular or extracellular and play a crucial role in different stages of the degradation pathway.

Azo Reductases : These are key enzymes responsible for the initial and often rate-limiting step in the breakdown of azo dyes. researchgate.net They catalyze the reductive cleavage of the azo bond (–N=N–), which results in the loss of color and the formation of aromatic amines. ijcmas.comresearchgate.net This process typically occurs under anaerobic or anoxic conditions. ijcmas.com

Laccases and Peroxidases : Ligninolytic enzymes such as laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP) are primarily produced by white-rot fungi. ijcmas.com These enzymes are oxidoreductases with a broad substrate specificity, allowing them to degrade a wide range of complex aromatic pollutants, including the aromatic amines produced after azo bond cleavage. ijcmas.com Their action is crucial for the complete mineralization of the dye molecules. ijcmas.com

Tyrosinase : This copper-containing enzyme is another oxidoreductase that can participate in the degradation of phenolic compounds, which are often intermediates in the breakdown of azo dyes.

The combined action of these different types of enzymes allows microorganisms to first decolorize the azo dye by breaking the azo linkage and then mineralize the resulting aromatic intermediates into simpler compounds like CO₂, H₂O, and inorganic ions. ijcmas.comresearchgate.net

Mechanisms of Enzymatic Azo Bond Cleavage

The enzymatic cleavage of the azo bond (–N=N–) is the critical step in the decolorization and degradation of AR97. This biotransformation is primarily carried out by various microbial enzymes, which employ different mechanisms depending on the enzyme class and the prevailing environmental conditions. The two main classes of enzymes involved are reductases and oxidases.

Reductive Cleavage by Azoreductases: Under anoxic or anaerobic conditions, the primary mechanism for azo bond cleavage is reduction catalyzed by azoreductase enzymes. nih.gov These enzymes are found in a wide variety of bacteria. The process involves the transfer of reducing equivalents, typically from nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), to the azo dye, which acts as the terminal electron acceptor. researchgate.net

The reaction can be summarized as a two-step process where the azo bond is sequentially reduced, leading to its cleavage and the formation of colorless aromatic amines. researchgate.net This can be represented as:

First Reduction: R¹–N=N–R² + 2e⁻ + 2H⁺ → R¹–NH–NH–R² (hydrazo intermediate)

Second Reduction (Cleavage): R¹–NH–NH–R² + 2e⁻ + 2H⁺ → R¹–NH₂ + H₂N–R² (aromatic amines)

This process is highly effective for decolorization because the azo bond, the primary chromophore of the dye, is destroyed. nih.gov The reaction is often facilitated by redox mediators, which are small molecules that shuttle electrons from the microbial electron transport chain to the dye molecules. researchgate.net

Oxidative Cleavage by Laccases and Peroxidases: In aerobic environments, ligninolytic fungi and some bacteria utilize oxidative enzymes like laccases and peroxidases to degrade azo dyes. nih.gov Unlike the specific reductive cleavage, these enzymes employ a non-specific free radical mechanism. nih.gov

Laccases: These multi-copper oxidases catalyze the oxidation of phenolic compounds to produce phenoxyl radicals. These radicals are potent oxidizing agents that can then non-specifically attack the azo dye structure. nih.govnih.gov The reaction does not always lead to the direct cleavage of the azo bond but can result in asymmetric cleavage or polymerization of the dye molecules. researchgate.netresearchgate.net The advantage of laccase-mediated degradation is that it can proceed under aerobic conditions and often avoids the formation of potentially toxic aromatic amines, instead generating phenolic compounds. researchgate.netresearchgate.net

Peroxidases: Lignin peroxidase (LiP) and manganese peroxidase (MnP) are heme-containing enzymes that require hydrogen peroxide (H₂O₂) as a co-substrate. They generate highly reactive radicals that can oxidize a broad range of compounds, including the recalcitrant structure of AR97. The mechanism can involve either symmetric or asymmetric cleavage of the azo bond, breaking down the chromophore. researchgate.net

Integrated Biological and Physicochemical Systems

To achieve complete mineralization of AR97 and its byproducts, integrated systems that combine different treatment processes are often more effective than standalone methods. These systems leverage the strengths of each process to overcome the limitations of the others.

A highly effective approach for treating textile wastewater containing azo dyes like AR97 is the use of sequential anoxic-aerobic bioreactors. nih.gov This two-stage biological process is designed to first decolorize the dye and then degrade the resulting aromatic amines. nih.govresearchgate.net

Anoxic Stage: In the initial anoxic phase, the absence of oxygen forces microorganisms to use alternative electron acceptors. The azo bond of AR97 serves this role, leading to its reductive cleavage by azoreductases. gnest.org This results in the rapid decolorization of the wastewater. A co-substrate or external carbon source is often required to provide the necessary electrons for this reduction. researchgate.net

Aerobic Stage: The effluent from the anoxic stage, now containing colorless aromatic amines, is transferred to an aerobic reactor. In this oxygen-rich environment, different microbial communities thrive that are capable of aerobically degrading these aromatic compounds. nih.gov The aromatic rings are cleaved and mineralized into simpler, non-toxic compounds such as carbon dioxide and water.

Performance of Anoxic-Aerobic Bioreactor on Real Textile Wastewater

| Parameter | Internal Recycle (IR) = 0.0 | Internal Recycle (IR) = 0.5 | Internal Recycle (IR) = 2.0 |

|---|---|---|---|

| Avg. Color Removal Efficiency | 81% | 85% | 88% |

| Avg. Total Nitrogen (TN) Removal | 20.9% | 53.4% | 71.7% |

| Avg. Total Organic Carbon (TOC) Removal | >93% (Independent of IR ratio) |

Data derived from studies on pilot-scale anoxic-aerobic membrane bioreactors treating real textile wastewater over 100 days. gnest.orgresearchgate.netitu.edu.tr

This hybrid system combines chemical oxidation using ozone (O₃) with subsequent biological treatment in a Biological Aerated Filter (BAF). nih.gov This approach is particularly effective for wastewaters containing recalcitrant dyes that are not readily biodegradable. scientific.net

Ozonation Stage: Ozone is a powerful oxidizing agent that chemically attacks the dye molecule. metu.edu.tr The primary mechanism involves the cleavage of the chromophoric azo bond and the oxidation of aromatic rings. capes.gov.br This initial oxidation breaks down the complex AR97 molecule into smaller, more biodegradable organic fragments, such as carboxylic acids. mdpi.com While ozonation is highly effective for color removal, it may not achieve complete mineralization, often resulting in intermediate byproducts. pjoes.comresearchgate.net

Biological Aerated Filter (BAF) Stage: The ozonated effluent is then passed through a BAF. A BAF is a packed-bed reactor where microorganisms grow as a biofilm on a filter medium (e.g., sand, granular activated carbon). As the wastewater flows through the filter, the microorganisms in the biofilm aerobically degrade the organic compounds that were made more biodegradable by the ozonation pre-treatment. researchgate.net This step effectively removes the remaining Chemical Oxygen Demand (COD) and other organic byproducts. nih.govnih.gov

The combination of ozonation and BAF has proven to be a stable and highly efficient process for the advanced treatment of dyeing wastewater, consistently producing a high-quality effluent suitable for reuse. nih.govscientific.netscientific.net

Performance of Ozonizing-Biological Aerated Filter System

| Parameter | Influent Concentration | Effluent Concentration | Removal Efficiency |

|---|---|---|---|

| Chemical Oxygen Demand (COD) | 90 - 150 mg/L | < 35 mg/L | > 75% |

| Color | 16 - 32 times | < 4 times | > 75% |

Data from the advanced treatment of dyeing wastewater after secondary biochemical treatment. researchgate.net

Ecotoxicological and Biochemical Implications of Acid Red 97

Environmental Toxicology of AR97 and its Degradation Products

Effects on Terrestrial Ecosystems and Flora

Impact on Plant Growth and Physiology

Studies suggest that Acid Red 97 can negatively influence plant growth and physiological processes. Exposure to dye-contaminated water, such as through irrigation, has been linked to detrimental effects on plant development researchgate.net. Specifically, it has been reported that plant growth can be affected by a reduction in key physiological components, including chlorophyll, carotenoids, carbohydrates, and protein content mdpi.com. While specific quantitative data for this compound's impact on these parameters are limited in the provided search results, the general trend indicates that azo dyes can interfere with essential plant biochemical pathways.

Toxicity to Soil Microorganisms and Agricultural Productivity

The presence of synthetic dyes in irrigation water can adversely affect soil health and agricultural productivity. The usage of dye-containing water for irrigation has been noted to cause detrimental effects on the growth of soil-fertilizing microorganisms, potentially impairing soil fertility researchgate.net. While specific studies detailing the impact of this compound on various soil microbial communities (e.g., bacteria, fungi) or agricultural yields are not extensively detailed in the provided results, the general understanding is that such contaminants can disrupt microbial activity, which is fundamental to nutrient cycling and soil health.

Formation of Hazardous Aromatic Amines and Mutagenic/Carcinogenic Potential

A significant concern associated with azo dyes like this compound is their potential to break down into hazardous aromatic amines. The azo linkage (-N=N-) within the dye molecule can undergo reductive cleavage, a process that can occur through microbial action or chemical degradation, yielding aromatic amines researchgate.netresearchgate.net. Some of these aromatic amines are known mutagens and carcinogens mdpi.comresearchgate.netresearchgate.net. Degradation studies of this compound have identified aromatic amines such as 1,1'-biphenyl-4-amino-4-ol and 4-amino-benzoic acid among its breakdown products researchgate.net.

Furthermore, this compound itself has been flagged for its potential carcinogenic properties. It is listed as a "Know carcinogen" by the National Toxicology Program (NTP) aksci.com, and classified as Carcinogen Category 1B (May cause cancer) in some hazard assessments nih.gov. The biomagnification of azo dyes, especially upon prolonged exposure, has been linked to mutagenic and genotoxic effects in humans mdpi.com. Therefore, the potential for AR97 to form carcinogenic aromatic amines and its inherent classification as a potential carcinogen highlight significant health and environmental risks.

Biochemical and Cellular Interactions of AR97

This compound can interact with biological molecules and cellular components, potentially leading to various biochemical and physiological disruptions.

Interactions with Biomolecules

Dyes, including this compound, can interact with biomolecules such as proteins. Studies on food colorants have shown strong binding with proteins, potentially affecting their digestibility agriculturejournals.cz. While specific research detailing this compound's direct interaction with DNA is not prominent in the provided search results, the general concern with dyes that can form aromatic amines relates to their potential to interact with DNA, leading to genotoxicity mdpi.comresearchgate.net. The dye's chemical structure, containing functional groups and aromatic rings, suggests a propensity for interactions with biological macromolecules, though specific mechanisms and consequences for AR97 require further detailed investigation.

Induction of Cellular Stress and Gene Expression Changes

While direct evidence for this compound inducing cellular stress or altering gene expression is limited in the provided search results, studies on other azo dyes offer insights into potential mechanisms. For instance, exposure to Bismarck Brown Y, another azo dye, led to increased mRNA levels of tumor-suppressing protein p53 and heat shock protein 70 in frog larvae, suggesting the induction of cellular stress researchgate.netnih.gov. This indicates a potential pathway through which azo dyes might exert toxicity by triggering cellular defense mechanisms or damage responses. Further research would be needed to confirm similar effects for this compound.

Haematotoxic Effects in Aquatic Organisms

This compound has demonstrated significant haematotoxic effects in fish. Studies on Catla catla exposed to sublethal concentrations of AR97 have revealed marked alterations in haematological parameters. Specifically, AR97 exposure led to a significant decrease in haemoglobin (Hb) content and red blood cell (RBC) count, while the white blood cell (WBC) count increased jbsd.inhrpub.org. These changes suggest that AR97 can induce anaemia and disrupt the immune system's response in fish jbsd.inhrpub.org. The observed reductions in RBC and Hb are indicative of impaired erythropoiesis and potential damage to red blood cells, possibly due to iron deficiency or direct cellular toxicity researchgate.net. The increase in WBC count is often interpreted as a stress response or an indicator of immune system activation in response to toxicant exposure jbsd.inhrpub.org.

Table 1: Haematological Parameter Changes in Catla catla Exposed to this compound

| Parameter | Effect of AR97 Exposure | Potential Implication | Citation(s) |

| Haemoglobin (Hb) | Significantly Decreased | Anaemia, impaired oxygen transport | jbsd.inhrpub.orgresearchgate.netresearchgate.net |

| Red Blood Cell (RBC) Count | Significantly Decreased | Anaemia, reduced oxygen-carrying capacity | jbsd.inhrpub.orgresearchgate.netresearchgate.net |

| White Blood Cell (WBC) Count | Increased | Immune system activation, stress response | jbsd.inhrpub.org |

| Packed Cell Volume (PCV) | Decreased | Consistent with reduced RBC count | researchgate.netresearchgate.net |

Compound List:

this compound (AR97)

Analytical Methodologies for Ar97 Research

Advanced Spectroscopic Techniques

Spectroscopic methods offer non-destructive ways to probe the molecular structure and concentration of AR97. By analyzing how AR97 interacts with electromagnetic radiation, researchers can gain valuable information about its chemical state and behavior.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for monitoring the decolorization and degradation of dyes like Acid Red 97 in aqueous solutions. This method relies on the principle that colored compounds absorb light in the visible and UV regions of the electromagnetic spectrum. As the dye degrades or is removed from the solution, its absorbance at specific wavelengths decreases, allowing for quantitative tracking of the process.

Research has demonstrated the effectiveness of UV-Vis spectroscopy in monitoring the oxidative degradation of AR97. For instance, in wet oxidation studies, the decolorization percentage of AR97 solutions was observed to be very high within minutes of treatment. With 5 mM of periodate (B1199274), decolorization reached 88% at 150°C and 98% at 200°C within the first minute of oxidative treatment nih.govresearchgate.net. The general approach involves measuring the absorbance of the dye solution at its maximum absorption wavelength (λmax) at different time intervals. The percentage of color removal is then calculated using the formula:

where is the initial absorbance of the dye solution and is the absorbance at time mdpi.comarabjchem.orgrroij.com. Changes in the UV-Vis spectrum of AR97 can also indicate the formation of intermediate degradation products unive.itresearchgate.net.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by analyzing its absorption of infrared radiation. Each chemical bond within a molecule vibrates at specific frequencies, which correspond to characteristic absorption bands in the FTIR spectrum creative-biolabs.compressbooks.pub. By comparing the FTIR spectrum of a sample to known spectra or by analyzing the observed absorption bands, researchers can infer structural information about AR97 and identify changes occurring during chemical processes.

FTIR spectroscopy has been employed to characterize materials involved in the adsorption or degradation of AR97, providing insights into the interactions and structural modifications. For example, FTIR analysis of hydrocalumite materials used for AR97 adsorption revealed characteristic bands associated with O-H stretching vibrations (around 3800-3000 cm⁻¹), deformation vibrations of water molecules (around 1635 cm⁻¹), and C-O bonds in carbonate ions (around 1365 cm⁻¹) researchgate.net. While direct detailed FTIR spectral data for AR97 itself is not extensively detailed in the reviewed literature, the technique is broadly applicable for identifying functional groups such as hydroxyl (-OH), carbonyl (C=O), amine (N-H), and aromatic ring vibrations, which are expected to be present in the complex structure of AR97 pressbooks.pubmdpi.com. These functional groups contribute to the dye's chemical properties and reactivity.

Raman spectroscopy complements FTIR by providing information about molecular vibrations, albeit through a different mechanism (inelastic scattering of light). It is particularly useful for analyzing molecules in aqueous solutions, where water's strong absorption can interfere with FTIR measurements ojp.gov. Raman spectroscopy can detect vibrational modes associated with specific chemical bonds and functional groups, offering a unique spectral fingerprint for a compound.

While specific detailed Raman spectral data for this compound is limited in the provided search results, the technique has been applied to other azo dyes, including AR97, particularly in surface-enhanced Raman spectroscopy (SERS) studies for enhanced sensitivity smu.ca. Raman spectroscopy can identify characteristic vibrational bands related to molecular structures, such as those associated with carbon-carbon double bonds (e.g., around 1655 cm⁻¹) or other functional groups, providing insights into molecular conformation and interactions mdpi.com. The high spectral resolution of Raman spectroscopy allows for discrimination between similar chemical species, making it a valuable tool for detailed molecular analysis ojp.gov.

Chromatographic Separation and Detection

Chromatographic techniques are indispensable for separating complex mixtures and identifying individual components, including degradation products of AR97. These methods are crucial for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique widely used for identifying and quantifying volatile and semi-volatile organic compounds. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the context of AR97 research, GC/MS is primarily employed to identify the breakdown products formed during degradation processes wikipedia.org.

Studies investigating the degradation of AR97 using methods like wet oxidation and electro-Fenton processes have successfully identified numerous degradation products using GC/MS nih.govresearchgate.net. These identified products include compounds such as 1,2-naphthalenediol, 1,1'-biphenyl-4-amino-4-ol, 2-naphthalenol diazonium, 2-naphthalenol, 2,3-dihydroxy-1,4-naphthalenedion, phthalic anhydride (B1165640), 1,2-benzenedicarboxylic acid, phthaldehyde, 3-hydroxy-1,2-benzenedicarboxylic acid, 4-amino-benzoic acid, and 2-formyl-benzoic acid nih.govresearchgate.net. It is important to note that the high temperatures used in GC/MS injection ports can sometimes lead to the thermal degradation of the analyzed compounds, potentially yielding degradation products rather than the intact molecule of interest wikipedia.org.

Table 1: Identified Degradation Products of this compound by GC/MS

| Degradation Product Name |

| 1,2-naphthalenediol |

| 1,1'-biphenyl-4-amino-4-ol |

| 2-naphthalenol diazonium |

| 2-naphthalenol |

| 2,3-dihydroxy-1,4-naphthalenedion |

| Phthalic anhydride |

| 1,2-benzenedicarboxylic acid |

| Phthaldehyde |

| 3-hydroxy-1,2-benzenedicarboxylic acid |

| 4-amino-benzoic acid |

| 2-formyl-benzoic acid |

High-Performance Liquid Chromatography (HPLC) and its various forms, such as Reverse-Phase HPLC (RP-HPLC), are essential for the separation, identification, and quantification of dyes and their associated compounds. HPLC offers high resolution and sensitivity, making it suitable for analyzing complex mixtures and trace components.

HPLC methods for dye analysis typically involve a stationary phase (e.g., C18 column) and a mobile phase, often a mixture of water and organic solvents, with detection typically performed using UV-Vis detectors scispace.comupb.rosielc.com. The specific mobile phase composition, pH, flow rate, and column type are optimized to achieve effective separation of the target analytes. For instance, RP-HPLC methods for pharmaceuticals often utilize mobile phases comprising buffer solutions and acetonitrile (B52724) or methanol, with detection wavelengths in the UV range (e.g., 215 nm, 235 nm, 249 nm, 270 nm) sielc.comrjptonline.orgijpsjournal.comjmchemsci.com.

While specific HPLC methods for quantifying AR97 in various matrices are not extensively detailed in the provided literature, HPLC is routinely used for dye analysis and for identifying degradation products in conjunction with other detectors like Mass Spectrometry (HPLC-MS) scispace.comnajah.edu. HPLC can also be used for purity testing of dyes europa.eu. The development of RP-HPLC methods for similar dyes, such as Acid Red 1, involves specific buffer systems and organic solvent mixtures to achieve retention and detection sielc.com. Similarly, methods for other dyes like Congo Red and Methyl Orange utilize HPLC with Diode Array Detection (HPLC-DAD) at specific wavelengths (e.g., 506 nm for Congo Red, 428 nm for Methyl Orange) upb.ro. The principles and parameters established for these related analyses provide a foundation for developing specific HPLC methods for AR97.

Compound Names Mentioned in the Article:

this compound (AR97)

1,2-naphthalenediol

1,1'-biphenyl-4-amino-4-ol

2-naphthalenol diazonium

2-naphthalenol

2,3-dihydroxy-1,4-naphthalenedion

Phthalic anhydride

1,2-benzenedicarboxylic acid

Phthaldehyde

3-hydroxy-1,2-benzenedicarboxylic acid

4-amino-benzoic acid

2-formyl-benzoic acid

Carmoisine

Acid Red 14

Acid Red 17

Acid Red 1

Mordant Red 9

Acid Red 13

Acid Red 73

Acid Yellow 28

Direct Yellow 28

Acid Blue 113

Mordant Yellow 8

Mordant Black 11

Mordant Black 17

Congo Red

Methyl Orange

7-Aminoactinomycin D (7-ADD)

Salbutamol Sulphate

Ambroxol hydrochloride

Carvedilol

Mirabegron

Hydroxychloroquine sulfate (B86663)

Triclabendazole

Ivermectin

Trans-caffeic acid

Trans-ferulic acid

Laccaic acid

Microscopic and Surface Characterization

Microscopic and surface characterization techniques provide crucial insights into the morphology, structure, and surface properties of AR97, as well as the materials used in its treatment or adsorption.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the nanoscale features of AR97 and related materials. SEM offers high-resolution surface imaging, revealing the morphology, particle size, and surface texture of adsorbents or treated AR97 samples technoarete.orgresearchgate.netascelibrary.com. For instance, studies on synthesized nanoparticles for dye removal have shown uniform, mostly spherical nanoparticles with sizes typically ranging from 20-25 nm, exhibiting well-defined structures and excellent stability researchgate.net. TEM, on the other hand, provides even higher resolution, allowing for the examination of internal structures and detailed morphology at the atomic level rsc.org. Research utilizing SEM has characterized the surface of adsorbents like α-Fe2O3 nanopowder, revealing its morphology and confirming the presence of functional groups like hydroxyl groups from adsorbed water technoarete.org. Similarly, SEM has been used to observe the porous and irregular surface of fungal waste used as an adsorbent, indicating its suitability for dye uptake nih.gov. The three-dimensional porous structure of aerogels prepared for AR97 adsorption has also been visualized using SEM, showing an undulating and wrinkled lamellar structure ascelibrary.com.

X-ray Diffraction (XRD) for Material Characterization

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure, phase purity, and crystallite size of materials. For AR97 research, XRD is often used to characterize the adsorbents or modified materials used for its removal. For example, XRD analysis of synthesized α-Fe2O3 nanopowder confirmed its hexagonal phase with a high degree of crystallinity and no impurity peaks, with a mean crystallite size of approximately 25 nm technoarete.org. In studies involving layered double hydroxides (LDHs) for AR97 removal, XRD confirmed the formation of pure, plate-like LDH nanoparticles utk.eduiaea.org. Furthermore, XRD is utilized to assess the structural changes in materials after adsorption or modification, such as the increase in basal spacing of intercalated materials researchgate.net. The amorphous structure of certain synthesized materials, like nZVI-CS-Cu, has also been confirmed by the absence of sharp diffraction peaks in their XRD patterns researchgate.net.

Surface Area and Porosity Analysis (e.g., BET method)

The Brunauer-Emmett-Teller (BET) method is the standard technique for quantifying the specific surface area, total pore volume, and pore size distribution of porous materials. These parameters are critical for understanding the adsorption capacity of materials used for AR97 removal. For instance, Yemen natural clay, used as an adsorbent, was found to have a high specific surface area of 82.3 cm²/g and a total pore volume of 0.109 cm³/g, which contributed to its high adsorption capacity for AR97 jjeci.net. Another study reported a BET surface area of 1.28 m²/g for walnut shell, a natural adsorbent, with a total pore volume of 6.89 x 10⁻³ cm³/g bioline.org.brcapes.gov.brbioline.org.br. Fungal waste used as an adsorbent exhibited a surface area of 0.247 m²/g and a pore diameter of 51.9 nm nih.gov. These surface properties directly influence the interaction between the dye molecules and the adsorbent surface, dictating the efficiency of the removal process researchgate.net.

Table 1: Surface Area and Porosity Data for Adsorbent Materials Used in AR97 Research

| Adsorbent Material | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Radius (nm) | Reference |

| Yemen Natural Clay | 0.823 (82.3 cm²/g) | 0.109 | N/A | jjeci.net |

| Walnut Shell (WS) | 1.28 | 6.89 x 10⁻³ | N/A | bioline.org.brcapes.gov.brbioline.org.br |

| Beauveria bassiana waste | 0.247 | N/A | 51.9 | nih.gov |

| Activated Carbon (example) | 525.9430 | 0.259602 | 3.8852 | researchgate.net |

Other Analytical Techniques

Beyond microscopy and surface analysis, other analytical techniques are vital for characterizing the elemental composition and monitoring the degradation of AR97.

X-ray Fluorescence (XRF) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) for Elemental Composition